molecular formula C10H16N2O2S B3421131 Thiobutabarbital CAS No. 2095-57-0

Thiobutabarbital

Cat. No.: B3421131
CAS No.: 2095-57-0
M. Wt: 228.31 g/mol
InChI Key: IDELNEDBPWKHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Thiobutabarbital can be synthesized through a series of chemical reactions involving the condensation of diethyl malonate with thiourea, followed by cyclization and alkylation. The reaction conditions typically involve the use of a base such as sodium ethoxide and an alkylating agent like ethyl iodide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

Thiobutabarbital undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding thiol form.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Thiobutabarbital has a wide range of scientific research applications:

Mechanism of Action

Thiobutabarbital exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedation, hypnosis, and anticonvulsant effects. The molecular targets involved include the GABA-A receptor and associated chloride channels .

Comparison with Similar Compounds

Thiobutabarbital is similar to other barbiturates such as thiopental and phenobarbital. it is unique in its shorter duration of action and specific use in veterinary medicine. Similar compounds include:

This compound’s unique properties make it particularly useful in specific medical and research applications, distinguishing it from other barbiturates.

Properties

IUPAC Name

5-butan-2-yl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELNEDBPWKHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

947-08-0 (mono-hydrochloride salt)
Record name Thiobutabarbital
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90871862
Record name 5-(Butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name THIOBUTABARBITAL SODIUM
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Solubility

Readily soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name THIOBUTABARBITAL SODIUM
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CAS No.

947-08-0, 2095-57-0
Record name THIOBUTABARBITAL SODIUM
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Record name 5-Ethyldihydro-5-(1-methylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione
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Record name Thiobutabarbital
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Record name 5-(Butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Record name 5-(sec-butyl)-5-ethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione
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Record name THIOBUTABARBITAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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